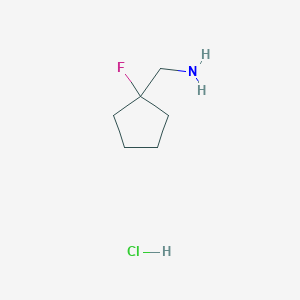

(1-Fluorocyclopentyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(1-fluorocyclopentyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-6(5-8)3-1-2-4-6;/h1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPRUEFPTXDJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462885-83-1 | |

| Record name | (1-fluorocyclopentyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluorocyclopentyl)methanamine hydrochloride involves the fluorination of cyclopentylmethanamine. One common method includes the reaction of cyclopentylmethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

(1-Fluorocyclopentyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: The major products include cyclopentanone derivatives.

Reduction: The primary amine is often the major product.

Substitution: Depending on the nucleophile, various substituted cyclopentylmethanamine derivatives can be formed.

Scientific Research Applications

(1-Fluorocyclopentyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential effects on biological systems, particularly in the study of fluorinated amines.

Medicine: Explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Fluorocyclopentyl)methanamine hydrochloride involves its interaction with biological targets through its amine and fluorine functional groups. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopentyl Methanamine Derivatives

Compounds with cyclopentyl backbones and varied substituents are compared below:

Key Observations :

- Substituent position (e.g., 2-chloro-4-fluoro vs. 3-chloro-2-fluoro) alters electronic and steric profiles, impacting reactivity and binding affinity.

Cyclopropyl Methanamine Derivatives

Smaller cyclopropane rings introduce conformational rigidity:

Key Observations :

Aryl and Heteroaryl Methanamine Derivatives

Aromatic and heterocyclic substituents diversify applications:

Key Observations :

- Aromatic ethers (e.g., ) lack carbonyl groups, distinguishing them from cyclohexanone derivatives (e.g., ).

Biological Activity

Overview

(1-Fluorocyclopentyl)methanamine hydrochloride is a fluorinated amine with the molecular formula C6H12FN·HCl and a molecular weight of 153.63 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications in drug discovery.

The synthesis of this compound typically involves the fluorination of cyclopentylmethanamine using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is generally carried out under controlled conditions to maximize yield and purity, often in an inert atmosphere to prevent side reactions.

The biological activity of this compound is largely attributed to its amine and fluorine functional groups. These groups allow the compound to interact with biological targets through hydrogen bonds and electrostatic interactions, influencing various biochemical pathways. The specific mechanisms can vary based on the biological context and the targets involved.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

- Neuropharmacology : It has been investigated for its effects on neurotransmitter systems, particularly in relation to muscarinic acetylcholine receptors (mAChRs). Compounds that modulate these receptors have potential therapeutic implications for cognitive disorders and schizophrenia .

- Drug Discovery : As a building block in the synthesis of more complex fluorinated compounds, it plays a significant role in developing novel pharmaceuticals. Fluorinated compounds are often more stable and exhibit enhanced bioavailability compared to their non-fluorinated counterparts .

Case Studies

- Cognitive Enhancement : In studies examining muscarinic receptor modulation, compounds similar to this compound showed promise in improving cognitive deficits in animal models. For example, research involving M4 muscarinic receptor agonists indicated potential benefits for treating Alzheimer's disease by enhancing cognitive function while reducing psychotic symptoms .

- Antipsychotic Potential : The compound's structural properties suggest it may exhibit antipsychotic-like effects. Preclinical studies have demonstrated that modulation of mAChRs can reverse hyperdopaminergic behaviors associated with psychosis, indicating a possible therapeutic pathway for conditions like schizophrenia .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclopentylmethanamine | Lacks fluorine | Basic amine activity |

| (1-Chlorocyclopentyl)methanamine hydrochloride | Contains chlorine instead of fluorine | Different reactivity and stability |

| (1-Bromocyclopentyl)methanamine hydrochloride | Contains bromine | Varies in biological interactions |

The presence of the fluorine atom in this compound enhances its stability and reactivity, which may contribute to its unique biological activity compared to other halogenated derivatives.

Q & A

Q. What are the optimal synthetic routes for (1-Fluorocyclopentyl)methanamine hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. A proposed route starts with fluorocyclopentane carboxylic acid, which is converted to the corresponding nitrile via Curtius rearrangement, followed by reduction to the primary amine using LiAlH3. The hydrochloride salt is formed via HCl gas treatment in anhydrous ether.

- Key considerations :

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

- Purification via recrystallization (ethanol/ether) to achieve >95% purity.

- Monitoring by TLC and NMR (¹H/¹³C) to confirm intermediate structures .

- Yield optimization : Adjust stoichiometry of reducing agents (e.g., NaBH4 vs. LiAlH4) and reaction temperature (0–25°C) to minimize side products .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Characterization employs:

- NMR spectroscopy : ¹H NMR (D2O) shows distinct signals for cyclopentyl protons (δ 1.5–2.1 ppm) and the fluorinated carbon (³J coupling ~20 Hz). ¹⁹F NMR confirms fluorine position (δ -180 to -200 ppm).

- HRMS : Molecular ion peak [M+H]+ matches theoretical mass (e.g., C6H12FNH2Cl: calc. 163.08, observed 163.07).

- X-ray crystallography : Resolves stereochemistry of the fluorocyclopentyl group, critical for biological activity .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal stability : Decomposition occurs >150°C (TGA/DSC data). Store at -20°C in amber vials to prevent photodegradation.

- Hygroscopicity : Hydrochloride salt is moisture-sensitive; use desiccants (silica gel) in storage.

- Solution stability : Stable in aqueous buffers (pH 3–6) for 48 hours; degradation accelerates in basic conditions (pH >8) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s pharmacokinetic (PK) properties?

- Methodological Answer : Fluorine enhances:

- Metabolic stability : Reduces CYP450-mediated oxidation (in vitro microsomal assays show t1/2 >120 mins vs. non-fluorinated analogs at t1/2 ~30 mins).

- Lipophilicity : LogP increases by ~0.5 units (calculated via shake-flask method), improving blood-brain barrier penetration.

- Receptor binding : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., serotonin receptors, MD simulations show ΔGbinding = -9.2 kcal/mol vs. -7.8 kcal/mol for non-fluorinated analogs) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., ketanserin for 5-HT2A).

- Dose-response curves : EC50 values vary due to assay sensitivity; validate via orthogonal methods (e.g., radioligand displacement vs. calcium flux).

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies (e.g., N-demethylated derivatives with higher potency) .

Q. How can computational modeling guide the design of analogs with improved selectivity?

- Methodological Answer :

- Docking studies : Use Schrödinger Maestro to model interactions with off-target receptors (e.g., dopamine D2 vs. 5-HT2C). Focus on steric clashes caused by the cyclopentyl group to reduce D2 binding.

- QSAR analysis : Correlate substituent electronegativity (Hammett σ) with IC50 values for toxicity (e.g., ED50 for hERG inhibition increases with electron-withdrawing groups).

- Free-energy perturbation (FEP) : Predict ΔΔG for fluorination at alternative positions (e.g., 2- vs. 3-fluorocyclopentyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.